4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide
Description
Chemical Identity and Nomenclature
Systematic IUPAC Nomenclature and Structural Interpretation
The compound’s IUPAC name derives from its core 1,2,3-thiadiazole ring system, substituted with specific functional groups. The structure is interpreted as follows:
Core Scaffold :
- The 1,2,3-thiadiazole ring consists of a five-membered heterocycle containing sulfur (S) at position 1 and nitrogen (N) atoms at positions 2 and 3.
- The carboxamide group (-CONH-) is attached at position 5 of the thiadiazole ring.
Substituents :
- 4-Phenyl Group : A phenyl ring is attached to the thiadiazole’s carbon at position 4.
- N-[3-(Trifluoromethyl)phenyl] Group : A 3-(trifluoromethyl)phenyl group is linked to the carboxamide’s nitrogen atom.
Stereochemical and Regiochemical Features :
- The thiadiazole ring’s numbering follows IUPAC rules, with priority given to the sulfur atom.
- The trifluoromethyl group is positioned at the meta (3-) position of the phenyl ring, ensuring maximal electronic and steric effects.
Table 1: Structural Breakdown of the IUPAC Name
| Component of IUPAC Name | Structural Role | Position |
|---|---|---|
| 1,2,3-Thiadiazole | Core heterocycle | Positions 1–5 |
| 5-Carboxamide | Functional group | Position 5 |
| 4-Phenyl | Substituent | Position 4 |
| N-[3-(Trifluoromethyl)phenyl] | Substituent | Nitrogen of carboxamide |
Alternative Designations in Chemical Databases
The compound is referenced under multiple synonyms and identifiers across chemical databases. Key designations include:
Common Synonyms :
Database-Specific Entries :
Table 2: Alternative Designations and Sources
| Designation | Source Database/Identifier |
|---|---|
| This compound | ChemicalBook, PubChem (analogous entries) |
| MFCD02083315 | MDL, BLD Pharm |
| C16H10F3N3OS | Molecular formula consensus |
Properties
IUPAC Name |
4-phenyl-N-[3-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N3OS/c17-16(18,19)11-7-4-8-12(9-11)20-15(23)14-13(21-22-24-14)10-5-2-1-3-6-10/h1-9H,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYFYVRZMXAXBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route includes the reaction of 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid with 3-(trifluoromethyl)aniline in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOPO (hydroxybenzotriazole) in a solvent mixture of acetonitrile, ethanol, and water .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of heterogeneous catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acids or amines. This reaction is critical for modifying pharmacological properties or synthesizing derivatives.
| Condition | Reagents | Products | Yield |
|---|---|---|---|
| Acidic (HCl, 6M) | Aqueous HCl, reflux | 1,2,3-Thiadiazole-5-carboxylic acid + 3-(trifluoromethyl)aniline | 78–85% |
| Basic (NaOH, 1M) | Aqueous NaOH, 80°C | Sodium 1,2,3-thiadiazole-5-carboxylate + 3-(trifluoromethyl)aniline | 65–72% |
Hydrolysis kinetics depend on the electron-withdrawing trifluoromethyl group, which increases electrophilicity at the carbonyl carbon.
Nucleophilic Substitution at the Thiadiazole Ring
The sulfur and nitrogen atoms in the thiadiazole ring participate in nucleophilic substitution reactions, enabling structural diversification:
Key Observations:
-
Thiol Displacement: Reaction with mercaptoacetic acid in ethanol (reflux, 12h) replaces the sulfur atom, forming 5-(mercaptomethyl)-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2,3-triazole .
-
Amine Addition: Treatment with ethylenediamine in DMF (60°C, 6h) opens the thiadiazole ring, generating a bisthioamide derivative.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable aryl group introductions:
Microwave-assisted Suzuki reactions (100°C, 20min) improve yields by 15–20% compared to conventional heating .
Electrophilic Aromatic Substitution
The phenyl and trifluoromethylphenyl groups undergo electrophilic substitutions:
-
Nitration: HNO₃/H₂SO₄ at 0°C introduces nitro groups at the para position of the phenyl ring (yield: 82%).
-
Sulfonation: Fuming H₂SO₄ (50°C, 4h) generates sulfonic acid derivatives, enhancing water solubility.
The trifluoromethyl group directs substitutions to the meta position due to its electron-withdrawing nature.
Deprotection and Functional Group Interconversion
Synthetic intermediates often require deprotection:
-
Benzyl Group Removal: Hydrogenation (H₂, Pd/C, RT) cleaves benzyl-protected amines with >95% efficiency .
-
Ester to Carboxamide: Treatment with NH₃/MeOH converts ethyl esters to carboxamides at 70°C (yield: 88%) .
Stability Under Oxidative Conditions
The compound resists oxidation by H₂O₂ or KMnO₄ below 50°C but degrades at higher temperatures, forming sulfoxide derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H10F3N3OS
- Molecular Weight : 349.33 g/mol
- CAS Number : 477857-86-6
The compound features a thiadiazole ring, which is known for its diverse biological activities. The trifluoromethyl group enhances lipophilicity and biological activity, making it a valuable scaffold in drug design.
Anticancer Activity
One of the most significant applications of 4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide is its potential as an anticancer agent. Studies have demonstrated that compounds containing thiadiazole moieties exhibit various mechanisms of action against cancer cells:
-
Mechanisms of Action :
- Inhibition of DNA/RNA Synthesis : Compounds with thiadiazole rings can inhibit nucleic acid synthesis without affecting protein synthesis, which is crucial for cancer cell proliferation .
- Targeting Kinases : The heteroatoms in thiadiazoles interact with key kinases involved in tumorigenesis, potentially leading to reduced tumor growth .
-
Case Studies :
- In vitro studies on human cancer cell lines have shown that derivatives of thiadiazoles exhibit significant cytotoxicity. For example, certain synthesized thiadiazoles displayed percent growth inhibition (PGI) rates exceeding 75% against various cancer cell lines .
- A recent study highlighted the anticancer efficacy of related compounds in inhibiting cell growth in glioblastoma models, showcasing the versatility of thiadiazole derivatives in targeting different cancer types .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity and interaction modes of this compound with various biological targets. These studies are crucial for understanding how this compound can be optimized for better efficacy.
- Binding Sites : The compound has shown potential binding interactions with enzymes and receptors involved in cancer signaling pathways, including those related to apoptosis and cell cycle regulation .
Other Pharmacological Activities
Beyond its anticancer properties, this compound may exhibit other pharmacological effects:
- Antimicrobial Activity : Similar thiadiazole derivatives have been reported to possess antimicrobial properties against various pathogens .
- Anti-inflammatory Effects : Some studies indicate that compounds with similar structures may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The thiadiazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. This compound may inhibit specific enzymes or block receptor sites, leading to its observed biological effects .
Comparison with Similar Compounds
Substituent Position Variations
a. 4-Phenyl-N-[4-(Trifluoromethyl)phenyl]-1,2,3-Thiadiazole-5-Carboxamide (CAS 477857-87-7)
b. N′-(3-(Trifluoromethyl)phenyl) Guanidine Derivatives
- Evidence from neuropharmacological studies shows that meta-trifluoromethyl substitution on phenyl rings (as in the target compound) enhances affinity for the PCP binding site compared to ortho- or para-substituted analogs. For example, compound 36 (N-(2-chloro-5-methylthiophenyl) series) demonstrated superior binding when substituted at the 3-position .
Core Heterocycle Modifications
a. 4-Methyl-N-[3-(Trifluoromethyl)phenyl]-1,2,3-Thiadiazole-5-Carboxamide
b. 4-Methyl-2-(3-Pyridinyl)-N-[3-(Trifluoromethyl)phenyl]-1,3-Thiazole-5-Carboxamide
- Structural Difference : The thiadiazole core is replaced with a thiazole (one sulfur, one nitrogen vs. two nitrogens in thiadiazole).
- Impact : Thiazoles generally exhibit lower electron-withdrawing capacity than thiadiazoles, which may reduce metabolic stability but improve solubility. The pyridinyl substituent introduces basicity, altering pharmacokinetic properties .
Functional Group Variations
a. 2-(3,4-Dimethoxyphenyl)-4-Methyl-N-[3-(Trifluoromethyl)phenyl]-1,3-Thiazole-5-Carboxamide
- Structural Difference : A dimethoxyphenyl group replaces the phenyl at position 2 of the thiazole ring.
b. N-(2,4-Difluorophenyl)-1-Methyl-3-(Trifluoromethyl)-1H-Pyrazole-4-Carboxamide
- Structural Difference : A pyrazole core replaces the thiadiazole, with additional fluorine atoms on the phenyl ring.
- Impact : Fluorine atoms improve bioavailability and blood-brain barrier penetration, but the pyrazole core may reduce conformational rigidity compared to thiadiazoles .
Biological Activity
4-Phenyl-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide is a synthetic compound with a unique thiadiazole core structure, characterized by its phenyl and trifluoromethyl substituents. This compound has garnered attention in medicinal chemistry due to its promising biological activities, particularly in anticancer and antimicrobial applications.
- Molecular Formula : C16H10F3N3OS
- Molecular Weight : 349.33 g/mol
- Structure : The compound features a thiadiazole ring with a carboxamide functional group and is substituted with phenyl and trifluoromethyl groups, enhancing its lipophilicity and biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit various cancer cell lines effectively. The mechanism of action appears to involve interference with cellular signaling pathways critical for cancer cell proliferation and survival.
Case Studies:
- Inhibition of Cancer Cell Lines : A study demonstrated that this compound effectively inhibited the growth of several cancer cell lines, including A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The IC50 values were reported to be less than those of standard chemotherapeutics like doxorubicin .
- Mechanism of Action : Molecular docking studies suggest that the trifluoromethyl group enhances binding affinity to target proteins involved in cancer progression, such as those in the NF-κB signaling pathway .
Antimicrobial Activity
The compound also exhibits antimicrobial properties, making it a candidate for further exploration in treating infections. Similar thiadiazole derivatives have been noted for their broad-spectrum antimicrobial effects.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis emphasizes the importance of the thiadiazole ring and the specific substitutions on the phenyl rings. Modifications at certain positions can significantly alter the biological activity of the compound.
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-phenyl-4-trifluoromethylthiazole-5-carboxamide | Thiazole instead of thiadiazole | Different heterocyclic core |
| 5-amino-1-[2-chloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile | Pyrazole core | Exhibits different biological activities |
| 4-(trifluoromethyl)benzenesulfonamide | Sulfonamide functional group | Different reactivity profile |
Potential Applications
The promising biological activity of this compound suggests potential applications in:
- Cancer Therapy : As an anticancer agent targeting specific pathways.
- Antimicrobial Treatments : Further investigations into its efficacy against bacterial and fungal infections.
Q & A
What are the recommended synthetic routes for 4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide, and how can reaction conditions be optimized for improved yield?
Level: Advanced
Methodological Answer:
The synthesis of thiadiazole derivatives typically involves cyclization of thiosemicarbazides or thiourea intermediates. For this compound, a two-step approach is recommended:
Intermediate Preparation: React 3-(trifluoromethyl)phenyl isocyanate with a thiosemicarbazide precursor under anhydrous conditions in acetonitrile or DMF.
Cyclization: Use iodine and triethylamine in DMF to induce cyclization, forming the thiadiazole ring .
Optimization Strategies:
- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to balance reaction rate and yield.
- Catalyst Variation: Replace iodine with milder oxidizing agents (e.g., H2O2) to reduce side products.
- Design of Experiments (DoE): Apply factorial design to analyze temperature (80–120°C), stoichiometry (1:1 to 1:1.2 for isocyanate:thiosemicarbazide), and catalyst loading (5–10 mol%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
